

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

CAS number

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B116460

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Abstract: This guide provides a comprehensive technical overview of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its core properties, outline a robust synthetic strategy, analyze its chemical reactivity, and discuss its strategic applications in medicinal chemistry. This document serves as a practical resource, integrating established chemical principles with actionable protocols and safety guidelines to empower innovation in the laboratory.

Core Compound Identification and Properties

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a multi-functionalized aromatic ketone.^{[1][2]} Its strategic arrangement of bromo, hydroxyl, nitro, and acetyl groups on a phenyl ring makes it a highly valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties

Identifier	Value	Source(s)
CAS Number	70978-54-0	[1][2]
Molecular Formula	C ₈ H ₆ BrNO ₄	[2]
Molecular Weight	260.04 g/mol	[2]
IUPAC Name	1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone	[1]
Appearance	Pale yellow to yellow solid/crystals	[1]
Melting Point	127-137 °C	[1]
Purity	≥96-98% (typical)	[1][2]
SMILES	<chem>CC(=O)C1=CC(Br)=CC(=C1O)=O</chem>	[1]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Caption: Chemical Structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**

Synthesis and Mechanistic Considerations

A practical and scalable synthesis for this compound involves a multi-step, one-pot approach starting from readily available p-bromophenol. This method is advantageous as it minimizes solvent waste and simplifies purification procedures, making it suitable for industrial applications.

Proposed Synthetic Pathway:

- **Acetylation of p-Bromophenol:** The synthesis begins with the esterification of p-bromophenol using an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base to form p-bromophenyl acetate.
- **Fries Rearrangement:** The resulting ester undergoes a Lewis acid-catalyzed Fries rearrangement. This intramolecular acylation reaction shifts the acetyl group from the

phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone.

- Nitration: The final step is the regioselective nitration of the activated aromatic ring. The hydroxyl and acetyl groups direct the electrophilic substitution, placing the nitro group at the 3-position to yield the final product, **1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Caption: Synthetic workflow for **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Protocol: Laboratory-Scale Synthesis

Self-Validation: This protocol is designed for self-validation. Successful synthesis will be confirmed by the characteristic melting point and spectroscopic data of the final product.

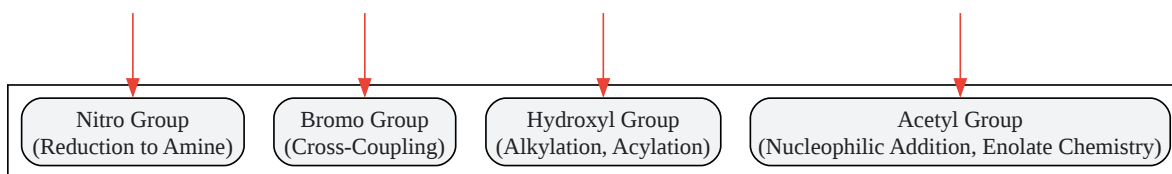
- Acetylation: In a well-ventilated fume hood, dissolve p-bromophenol in a suitable solvent like tetrachloroethylene. Add a base (e.g., pyridine or triethylamine). Slowly add the acetylating reagent dropwise while maintaining the temperature.
- Rearrangement: After the initial reaction is complete, introduce a Lewis acid (e.g., aluminum chloride) to the solution to initiate the Fries rearrangement.
- Nitration: Carefully add a nitrating agent to the reaction mixture containing the rearranged intermediate.
- Work-up and Purification: Upon completion, quench the reaction and purify the final product to obtain **1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Chemical Reactivity and Strategic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a wide range of selective chemical transformations.

- Nitro Group: This powerful electron-withdrawing group is a key functional handle. It can be readily reduced to an amine, providing a nucleophilic site for further derivatization. This transformation is fundamental for building many pharmaceutical scaffolds.^{[3][4]}

- **Bromo Group:** The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse carbon-carbon and carbon-heteroatom bonds, crucial for creating molecular complexity.
- **Phenolic Hydroxyl Group:** The acidic proton of the hydroxyl group can be removed to form a phenoxide, a potent nucleophile. The hydroxyl group itself can be alkylated or acylated. Phenols are a recurring and important motif in pharmaceuticals.[5][6]
- **Acetyl Group:** The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic attack. The adjacent methyl protons are weakly acidic, allowing for enolate formation and subsequent reactions, such as aldol condensations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive.[7][8]



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Caption: Key reactive sites on **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

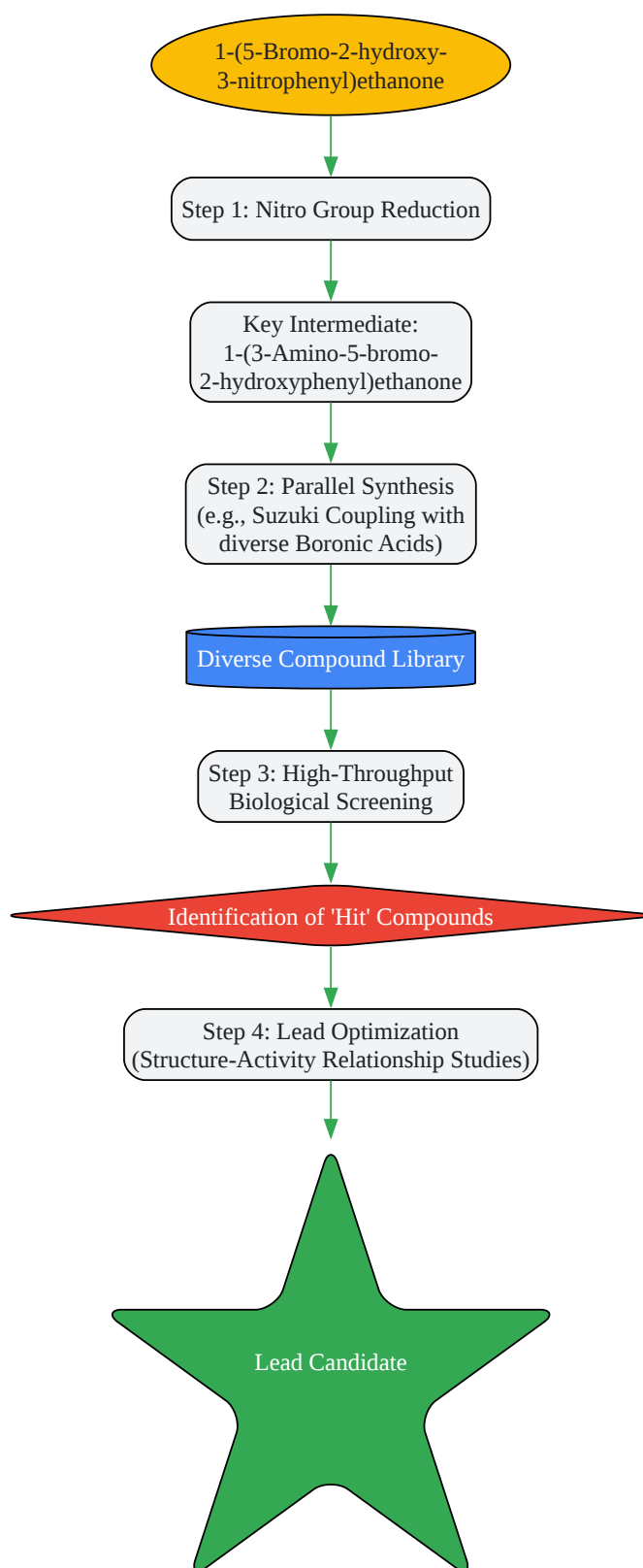
Applications in Drug Discovery and Development

Substituted phenols and nitroaromatic compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] This intermediate serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow:

A common strategy would involve leveraging the bromo and nitro functionalities to rapidly build a diverse library of molecules.

- **Scaffold Preparation (Reduction):** The nitro group of the starting material is reduced to an amine. This is a critical step, as the resulting aminophenol is a common pharmacophore.
- **Library Generation (Parallel Synthesis):** The bromo-aminophenol intermediate is then subjected to a series of parallel cross-coupling reactions. By using a diverse set of boronic acids (in a Suzuki coupling), a large library of unique compounds can be synthesized efficiently.
- **Biological Screening:** The synthesized library is then screened against a specific biological target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.
- **Lead Optimization:** "Hit" compounds are further modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a lead candidate for further development.



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Caption: A drug discovery workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, **1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone** requires careful handling to minimize risk.

Table 2: GHS Hazard Information

Hazard Class	Statement
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.

| Respiratory Irritation | H335: May cause respiratory irritation. |

Source:[12]

Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]

Conclusion

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its multiple, orthogonally reactive functional groups provide a versatile platform for constructing complex molecules, particularly within the context of pharmaceutical research and development. This guide has outlined its fundamental properties, a viable synthetic route, key reactive characteristics, and a clear

pathway for its application in drug discovery. Proper adherence to the provided safety protocols will ensure its effective and safe utilization in the laboratory.

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